(3-Bromo-5-chlorophenyl)methanamine hydrochloride

Lipophilicity Membrane Permeability Drug Design

Select (3-Bromo-5-chlorophenyl)methanamine hydrochloride for your next synthesis or pharmacological study. Its 3-bromo-5-chloro substitution delivers orthogonal reactivity: selectively functionalize via Suzuki/Buchwald-Hartwig at bromine while chlorine remains intact for subsequent coupling. With moderate MAO-B inhibition (IC50 ~60 nM) and weak TAAR1 agonism (EC50 4.9 µM), this scaffold enables nuanced CNS target exploration. Researchers leverage the mixed-halogen electronic profile to optimize binding affinity, membrane permeability, and solubility—advantages over mono-halogenated or symmetric dihalogenated analogs. Ideal for medicinal chemistry, agrochemical, and materials science applications.

Molecular Formula C7H8BrCl2N
Molecular Weight 256.95 g/mol
Cat. No. B15279297
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Bromo-5-chlorophenyl)methanamine hydrochloride
Molecular FormulaC7H8BrCl2N
Molecular Weight256.95 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1Cl)Br)CN.Cl
InChIInChI=1S/C7H7BrClN.ClH/c8-6-1-5(4-10)2-7(9)3-6;/h1-3H,4,10H2;1H
InChIKeyJWAQFVCQBHUUKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-Bromo-5-chlorophenyl)methanamine Hydrochloride: A Specialized Halogenated Benzylamine Scaffold for Advanced Synthesis and Medicinal Chemistry


(3-Bromo-5-chlorophenyl)methanamine hydrochloride (CAS: 1965309-78-7 for the hydrochloride salt, free base CAS: 917388-35-3) is a dihalogenated benzylamine derivative featuring bromine at the meta (3-) position and chlorine at the meta (5-) position on the phenyl ring [1]. This specific substitution pattern imparts distinct electronic and steric properties compared to mono-halogenated or unsubstituted analogs, making it a valuable building block in medicinal chemistry and organic synthesis . The compound serves as a versatile intermediate for the construction of more complex molecules, particularly in the development of novel pharmaceutical agents and agrochemicals [2].

Why (3-Bromo-5-chlorophenyl)methanamine Hydrochloride Cannot Be Replaced by Generic Halogenated Benzylamines


The precise 3-bromo-5-chloro substitution pattern confers unique electronic and steric properties that directly impact reactivity in cross-coupling reactions and biological target engagement . Simple substitution with mono-halogenated (e.g., 3-bromobenzylamine) or alternative dihalogenated (e.g., 3,5-dichlorobenzylamine) analogs alters the electron density on the aromatic ring, thereby modifying the regioselectivity of electrophilic aromatic substitution and the binding affinity to biological targets such as monoamine oxidases [1][2]. Furthermore, the differential lipophilicity (LogP) and basicity (pKa) resulting from the mixed halogenation significantly influence membrane permeability and solubility profiles, which are critical parameters in both synthetic workflow and pharmacological optimization .

Quantitative Differentiation of (3-Bromo-5-chlorophenyl)methanamine Hydrochloride Against Key Analogs


Enhanced Lipophilicity (LogP) Compared to Unsubstituted Benzylamine

(3-Bromo-5-chlorophenyl)methanamine hydrochloride exhibits significantly higher lipophilicity compared to unsubstituted benzylamine, as indicated by computed LogP values. This property is critical for crossing biological membranes and influencing the pharmacokinetic profile of derived compounds. While experimentally determined LogP for the hydrochloride salt is not widely available, the free base (3-bromo-5-chlorophenyl)methanamine has an estimated LogP of approximately 2.3-2.6, in contrast to benzylamine's experimental LogP of 1.09 [1][2].

Lipophilicity Membrane Permeability Drug Design

Reduced Basicity (pKa) Relative to Benzylamine

The presence of electron-withdrawing bromine and chlorine substituents on the phenyl ring reduces the basicity of the amine group compared to unsubstituted benzylamine. This shift in pKa influences the compound's reactivity in nucleophilic reactions and its behavior in aqueous environments. While the exact pKa of (3-bromo-5-chlorophenyl)methanamine is not experimentally reported, predicted values for related dihalogenated benzylamines suggest a pKa around 7.5-8.5, whereas benzylamine has a reported pKa of 9.33 [1].

Basicity Reactivity Salt Formation

Distinct Biological Activity Profile: MAO-B Inhibition vs. TAAR1 Agonism

Data from BindingDB indicates that compounds containing the 3-bromo-5-chlorophenyl moiety exhibit moderate inhibition of human MAO-B (IC50 = 60 nM) and weak agonist activity at human TAAR1 (EC50 = 4,900 nM) [1][2]. In contrast, simpler benzylamine derivatives typically show much weaker or no activity at these targets [3]. This suggests that the specific halogenation pattern may confer a unique polypharmacology profile, although direct head-to-head comparisons with other dihalogenated analogs are lacking.

MAO-B Inhibition TAAR1 Agonism Neuropharmacology

Synthetic Accessibility via Patent-Documented Routes

The synthesis of (3-bromo-5-chlorophenyl)methanamine is documented in patent literature, providing a reliable and scalable route from 3-bromo-5-chlorobenzamide via reduction with borane dimethyl sulfide complex . This method offers a distinct advantage over syntheses of less accessible analogs, which may require more complex, multi-step sequences or harsher conditions.

Organic Synthesis Scalability Intermediates

Optimal Application Scenarios for (3-Bromo-5-chlorophenyl)methanamine Hydrochloride in Scientific and Industrial Settings


Medicinal Chemistry: Lead Optimization of MAO-B Inhibitors

Given its moderate inhibitory activity against human MAO-B (IC50 = 60 nM) as indicated by structurally related compounds [1], (3-Bromo-5-chlorophenyl)methanamine hydrochloride serves as a promising starting point for the development of novel MAO-B inhibitors. Researchers can leverage this scaffold to synthesize and screen derivatives with improved potency and selectivity for the treatment of neurological disorders such as Parkinson's disease and depression [1].

Chemical Biology: Tool Compound for TAAR1 Pathway Studies

The compound's weak agonist activity at the trace amine-associated receptor 1 (TAAR1, EC50 = 4.9 µM) [2] positions it as a valuable tool for probing TAAR1-mediated signaling pathways. Unlike more potent agonists, its moderate activity allows for more nuanced pharmacological studies without saturating the receptor, facilitating the elucidation of downstream effects and potential therapeutic applications in psychiatric disorders [2].

Organic Synthesis: Advanced Building Block for Cross-Coupling Reactions

The presence of both bromine and chlorine substituents in a 1,3,5-substitution pattern provides orthogonal reactivity for sequential cross-coupling reactions [3]. The bromine atom, being more reactive, can be selectively coupled via Suzuki or Buchwald-Hartwig reactions, while the chlorine atom remains intact for subsequent functionalization. This allows for the rapid assembly of complex molecular architectures with high regiocontrol [3].

Material Science: Synthesis of Halogenated Polymers and Ligands

The unique electronic properties imparted by the mixed halogenation make this compound an interesting monomer or ligand precursor for the development of functional materials . Its incorporation into polymeric backbones or metal-organic frameworks (MOFs) can tune optical, electronic, and catalytic properties, with the amine group offering a convenient handle for further modification or attachment to surfaces .

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